
2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate is a chemical compound with a molecular formula of C11H15ClN2O3. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an isopropylamino group, an oxoethyl group, and a chlorobenzoate moiety.
Méthodes De Préparation
The synthesis of 2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate involves several steps. One common method includes the reaction of 3-amino-4-chlorobenzoic acid with isopropylamine and ethyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Applications De Recherche Scientifique
2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is employed in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including its use as an analgesic or anti-inflammatory agent.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as pain relief or anti-inflammatory responses. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-(Isopropylamino)-2-oxoethyl 3-amino-4-chlorobenzoate can be compared with other similar compounds, such as:
Isopropyl 3-amino-4-chlorobenzoate: This compound shares a similar structure but lacks the oxoethyl group, resulting in different chemical properties and applications.
Methyl 3-amino-4-chlorobenzoate: Another related compound, differing by the presence of a methyl group instead of an isopropylamino group, leading to variations in reactivity and biological activity.
These comparisons highlight the unique features and potential advantages of this compound in various applications.
Propriétés
Formule moléculaire |
C12H15ClN2O3 |
|---|---|
Poids moléculaire |
270.71 g/mol |
Nom IUPAC |
[2-oxo-2-(propan-2-ylamino)ethyl] 3-amino-4-chlorobenzoate |
InChI |
InChI=1S/C12H15ClN2O3/c1-7(2)15-11(16)6-18-12(17)8-3-4-9(13)10(14)5-8/h3-5,7H,6,14H2,1-2H3,(H,15,16) |
Clé InChI |
AQFXCJLXTNHPKD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC(=O)COC(=O)C1=CC(=C(C=C1)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![n-(1h-Benzo[d]imidazol-2-yl)-2-cyclopentylacetamide](/img/structure/B14908860.png)
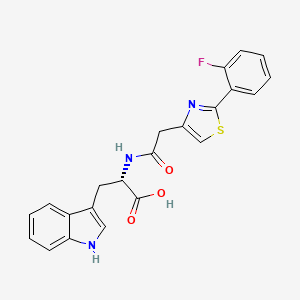
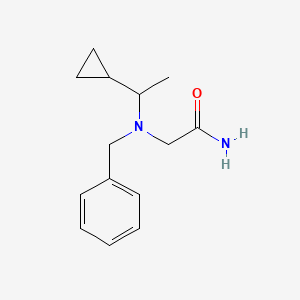
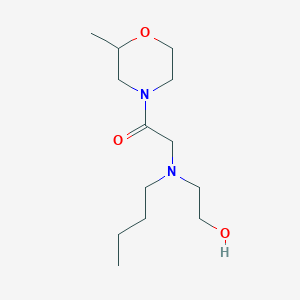

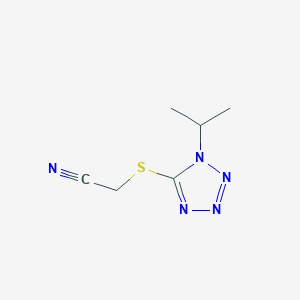
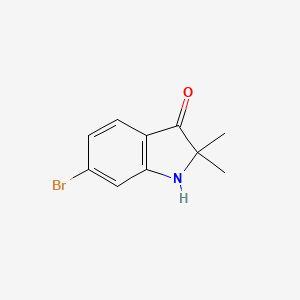
![6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14908929.png)

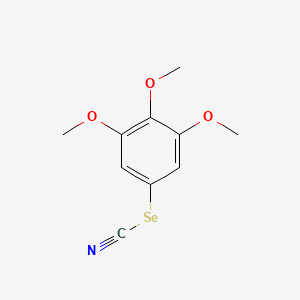

![(4S,7S,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid](/img/structure/B14908951.png)
